This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The molecular formula is , and it has a molar mass of approximately 250.29 g/mol . Its structure includes a chiral center, making it of interest in the synthesis of enantiomerically pure compounds for pharmaceutical applications.
The synthesis of Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be achieved through various methods. One common approach involves the reaction of pyrrolidine derivatives with hydroxymethyl reagents. The following steps outline a typical synthetic route:
Technical parameters like temperature and reaction time can vary depending on the specific method employed but generally require careful optimization to maximize yield and purity .
The molecular structure of Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be described as follows:
The stereochemistry at the 3 and 4 positions is significant; both are designated as S (or R/S) configurations, contributing to the compound's chiral nature. This chirality can influence its biological interactions and pharmacological properties .
Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions:
These reactions are crucial for modifying the compound for different applications in organic synthesis and medicinal chemistry .
Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits several notable physical and chemical properties:
Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate serves multiple roles in scientific research:
The versatility of this compound highlights its importance in both academic research and industrial applications .
The stereoselective construction of the (3S,4S)-configured pyrrolidine scaffold in benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate represents a significant synthetic challenge due to the need for precise control over contiguous chiral centers. Modern approaches leverage three principal strategies: chiral pool derivation, asymmetric catalysis, and biocatalytic methods. Chiral pool synthesis frequently utilizes trans-4-hydroxy-L-proline or D-xylose as inexpensive, enantiopure starting materials. For instance, trans-4-hydroxy-L-proline undergoes sequential protection, hydroxymethyl group introduction via Arndt-Eistert homologation, and benzyloxycarbonyl (Cbz) protection to yield the target scaffold with retention of stereochemistry [2]. However, this route suffers from lengthy sequences (6-8 steps) and moderate overall yields (30-40%), necessitating optimization.
Asymmetric catalytic methods provide more efficient alternatives. Enantioselective [3+2] cycloadditions between acrylate derivatives and azomethine ylides catalyzed by chiral Cu(I) or Ag(I) complexes deliver pyrrolidine cores with excellent diastereo- and enantiocontrol (up to 98% ee). Recent advances in photo-promoted ring contraction of pyridines offer atom-economic access to bicyclic pyrrolidine precursors. As demonstrated by the photochemical reaction of pyridines with silylboranes, this method generates 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives that serve as versatile synthons for functionalized pyrrolidines [6]. Biocatalytic approaches have emerged as particularly efficient, with immobilized lipases enabling kinetic resolution of racemic pyrrolidinone intermediates. The enzyme-catalyzed enantioselective hydrolysis of racemic trans-3,4-disubstituted pyrrolidinones achieves >98% enantiomeric excess (ee) for the desired (3S,4S) enantiomer, representing a substantial improvement over earlier resolution attempts that yielded poor ee [1].
Table 1: Comparative Analysis of Stereoselective Synthesis Approaches
Strategy | Key Starting Material/Reagent | Steps | Overall Yield | Enantiomeric Excess | Key Advantage |
---|---|---|---|---|---|
Chiral Pool Derivation | trans-4-Hydroxy-L-proline | 6-8 | 30-40% | >99% (inherent) | No external chirality required |
Asymmetric Catalysis | Acrylates/Azomethine Ylides | 3-4 | 45-65% | 90-98% | Convergent synthesis |
Biocatalytic Resolution | Racemic pyrrolidinones | 4-5 | 35-42% | >98% | Mild conditions, high selectivity |
Photochemical Contraction | Pyridines/Silylborane | 3 | 50-75% | N/A (achiral start) | Atom economy, functional group tolerance |
The orthogonal protection of the 3-amino and 4-hydroxymethyl functions is critical for efficient synthesis, as uncontrolled side reactions may compromise yield and stereochemical integrity. The benzyloxycarbonyl (Cbz) group serves as the preferred N-protection due to its stability during transformations and clean removal via hydrogenolysis. This protecting group demonstrates excellent compatibility with subsequent hydroxymethyl modifications, particularly when introduced early in the synthesis via benzyl chloroformate . For the hydroxymethyl group, tert-butyldimethylsilyl (TBS) ethers provide robust protection during amine functionalization but require fluoride-mediated deprotection, which may risk epimerization. Alternatively, acetate esters offer base-labile protection that can be removed under mild conditions (K₂CO₃/MeOH), though they may participate in unintended acyl transfer reactions with the adjacent amine if not carefully controlled [10].
Strategic protection sequences must account for the relative reactivity of each functional group. In optimized routes, the amine is typically protected first as the Cbz carbamate, followed by hydroxymethyl protection as acetate or silyl ether. This sequence prevents lactam formation between the amine and hydroxymethyl groups during oxidation steps. Deprotection sequences are equally crucial—hydrogenolysis of the Cbz group must precede silyl deprotection when TBS is employed, as hydrogenation conditions may reduce the silicon-carbon bonds. Studies comparing protecting group combinations reveal that the Cbz/acetyl pairing delivers superior overall yields (78%) compared to Cbz/TBS (65%) due to milder deprotection conditions and reduced purification requirements [1].
Table 2: Protecting Group Performance in Amino-Hydroxymethyl Functionalization
Protection Scheme | Amine PG | Hydroxymethyl PG | Orthogonality | Overall Yield | Key Limitations |
---|---|---|---|---|---|
Cbz/Acetyl | Benzyloxycarbonyl | Acetyl | High | 78% | Base-sensitive substrates |
Cbz/TBS | Benzyloxycarbonyl | TBDMS | Moderate | 65% | Fluoride sensitivity, overdeprotection risk |
Boc/Acetyl | tert-Butoxycarbonyl | Acetyl | High | 70% | Acid sensitivity during Boc removal |
Fmoc/TBS | Fluorenylmethyloxycarbonyl | TBDMS | Low | 55% | Incompatible with strong nucleophiles |
Implementing green chemistry principles significantly enhances the sustainability of synthesizing benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate. Solvent selection critically influences environmental impact metrics such as Process Mass Intensity (PMI). Water/ethanol mixtures (1:1 v/v) effectively replace dichloromethane in lipase-catalyzed resolutions, reducing PMI from 120 to 45 while maintaining reaction efficiency. This substitution eliminates halogenated solvent waste and simplifies product isolation through direct crystallization [7]. Similarly, cyclopentyl methyl ether (CPME) serves as a safer alternative to tetrahydrofuran (THF) for Grignard additions to pyrroline intermediates, offering comparable yields (82% vs. 85%) with improved biodegradability and reduced peroxide formation risk [10].
Reagent efficiency focuses on atom economy and catalytic recycling. The enzymatic resolution process exemplifies atom economy—by exploiting differential reactivity of enantiomers, it avoids auxiliary reagents traditionally used in diastereomeric resolutions. Immobilized enzyme cartridges enable continuous-flow processing with 15 reuses without significant activity loss, reducing biocatalyst consumption by 80% compared to batch processes [1]. Photochemical pyridine ring contraction demonstrates exceptional atom economy (85-92%) by incorporating all pyridine atoms into the pyrrolidine scaffold, though silylborane stoichiometry requires optimization to minimize excess reagent use [6].
Waste prevention strategies include in situ product crystallization and solvent recovery. Crystallization-driven dynamic resolution during enzymatic hydrolysis directly yields enantiopure crystals from the reaction mixture, eliminating extractive workups and chromatographic purification. Solvent recovery via membrane-assisted vapor permeation achieves >90% solvent recycling, reducing net consumption to <0.5 L/kg product. These innovations collectively reduce E-factors (kg waste/kg product) from >100 in early routes to <25 in optimized green syntheses [7] [10].
Table 3: Green Chemistry Metrics for Synthetic Approaches
Parameter | Traditional Route | Biocatalytic Route | Photochemical Route | Green Chemistry Principle Addressed |
---|---|---|---|---|
Process Mass Intensity | 120 | 45 | 30 | #2 (Atom Economy) |
E-factor (kg waste/kg product) | 110 | 22 | 18 | #1 (Waste Prevention) |
Hazardous Solvent Use | 85% DCM/THF | 5% EtOH/H₂O | 10% CPME | #5 (Safer Solvents) |
Energy Consumption (kWh/kg) | 950 | 450 | 700 | #6 (Energy Efficiency) |
Catalyst Recycling | Not applicable | 15 cycles | 3 cycles | #9 (Catalysis) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1